molecular formula C10H12ClNO2 B1405133 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride CAS No. 33332-07-9

6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride

Cat. No. B1405133
CAS RN: 33332-07-9
M. Wt: 213.66 g/mol
InChI Key: XPAMJUHTTXNXIY-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride (TDH-DIQHCl) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of the isoquinoline group of compounds, and has a wide range of applications in the field of biochemistry and physiology. TDH-DIQHCl has been studied for its potential to be used in therapeutic treatments, and its mechanism of action has been the focus of much research.

Scientific Research Applications

Chemical and Pharmacological Significance of Isoquinoline Derivatives

Isoquinoline derivatives, including 6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride, have shown a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This extensive pharmacological importance is due to the unique chemical structure of isoquinoline, which serves as a fundamental scaffold for the synthesis of various bioactive compounds. Medicinal chemists and researchers continue to explore these derivatives for novel pharmacotherapeutic applications, highlighting their potential in modern therapeutics (Danao et al., 2021).

Role in Anticancer and Antibiotic Drug Development

Tetrahydroisoquinoline scaffolds, closely related to the chemical structure of 6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride, have been extensively studied for their therapeutic roles in cancer and infectious diseases. For instance, the US FDA approval of trabectedin, which contains a tetrahydroisoquinoline scaffold, for the treatment of soft tissue sarcomas marks a significant milestone in anticancer drug discovery. Such compounds exhibit potential in addressing various therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders, demonstrating the versatility of isoquinoline derivatives in drug development (Singh & Shah, 2017).

Natural Isoquinoline N-oxide Alkaloids and Pharmacological Activities

Isoquinoline N-oxides, natural derivatives found in various plants, exhibit significant antimicrobial, antibacterial, antitumor activities among others. The diversity of these compounds underscores the rich pharmacological landscape of isoquinoline derivatives, serving as a valuable source for new drug development. Structure-activity relationship (SAR) studies further illuminate the potential applications of these compounds in medicine, suggesting avenues for the synthesis of novel therapeutic agents based on isoquinoline scaffolds (Dembitsky et al., 2015).

Enzymatic Degradation of Organic Pollutants

Beyond pharmacological applications, isoquinoline derivatives have been explored for their role in the enzymatic degradation of organic pollutants. The enzymatic treatment of pollutants in the presence of certain isoquinoline derivatives as redox mediators has shown enhanced efficiency, highlighting the potential environmental applications of these compounds in the treatment of wastewater and industrial effluents (Husain & Husain, 2007).

properties

IUPAC Name

6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAMJUHTTXNXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC3=C2OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954967
Record name 6,7,8,9-Tetrahydro-2H-[1,3]dioxolo[4,5-h]isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride

CAS RN

33332-07-9
Record name 6,7,8,9-Tetrahydro-2H-[1,3]dioxolo[4,5-h]isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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